molecular formula C4H12Cl2Si2 B8269956 Dichloro-methyl-trimethylsilylsilane CAS No. 4518-99-4

Dichloro-methyl-trimethylsilylsilane

Cat. No.: B8269956
CAS No.: 4518-99-4
M. Wt: 187.21 g/mol
InChI Key: JZALIDSFNICAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro-methyl-trimethylsilylsilane is a specialized organosilicon reagent of significant value in advanced main group chemistry research. Its primary application is as a crucial precursor for the synthesis of intramolecularly donor-stabilized silenes, which are highly reactive species featuring silicon-carbon double bonds . The synthetic utility of this compound was demonstrated in its reaction with 2,6-bis(dimethylaminomethyl)phenyllithium . The mechanism of action involves an initial deprotonation of the dichloromethyl group, followed by lithium chloride elimination and a trimethylsilyl group migration, which ultimately generates the target silene compound . Silenes are a fundamental class of reactive intermediates, and the ability to access stable versions of them using this compound opens up diverse research pathways for investigating the reactivity and bonding of low-coordinate silicon compounds, as well as for developing new silicon-based materials and reaction methodologies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-methyl-trimethylsilylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZALIDSFNICAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4518-99-4, 39437-99-5
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4518-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disilane, dichlorotetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039437995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Dichloromethylsilane (CH₃SiHCl₂)

  • Structure : Si bonded to one methyl group, two chlorines, and one hydrogen.
  • Reactivity : High reactivity due to two hydrolytically labile Cl atoms and one H atom, enabling crosslinking in silicone synthesis .

Methyltrichlorosilane (CH₃SiCl₃)

  • Structure : Si bonded to one methyl group and three chlorine atoms.
  • Reactivity : More reactive than dichloromethylsilane due to three Cl substituents, making it a potent precursor for silicone resins and coatings .

Chlorotrimethylsilane ((CH₃)₃SiCl)

  • Structure : Si bonded to three methyl groups and one chlorine.
  • Reactivity : Less reactive than dichloromethylsilane; primarily used as a silylating agent to protect alcohols and amines in organic synthesis .

Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl)

  • Structure : Si bonded to a chloromethyl group (-CH₂Cl) and three chlorines.
  • Reactivity : Extremely hydrolytically sensitive, with applications in specialized silicone derivatives .

Physicochemical Properties

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Boiling Point (°C) logP (Partition Coefficient)
Dichloromethylsilane CH₄Cl₂Si 75-54-7 115.09 Not reported Not available
Methyltrichlorosilane CH₃Cl₃Si 75-79-6 149.48 ~148 (ext. data) ~3.0 (estimated)
Chlorotrimethylsilane C₃H₉ClSi 75-77-4 108.64 57–58 2.1 (estimated)
Trichloro(dichloromethyl)silane CCl₃SiCl₃ 1558-24-3 216.32 144.85 2.985

Notes:

  • The logP value for trichloro(dichloromethyl)silane (2.985) indicates moderate lipophilicity, influencing its environmental persistence .

Dichloromethylsilane

  • Primary Use : Synthesis of methylhydrogen silicone fluids and resins, which are used in water-repellent coatings .
  • Safety : Reacts violently with water, requiring careful handling under inert conditions .

Methyltrichlorosilane

  • Primary Use : Production of high-purity silicon for semiconductors and silicone elastomers .
  • Safety : Highly corrosive; releases HCl upon hydrolysis .

Chlorotrimethylsilane

  • Primary Use : Protecting groups in peptide synthesis and chromatography derivatization .
  • Safety : Less hazardous than dichloro-/trichloro-analogs but still moisture-sensitive .

Research Findings

  • Reactivity Trends : The number of chlorine atoms on silicon directly correlates with hydrolysis rate. Methyltrichlorosilane (3 Cl) reacts faster than dichloromethylsilane (2 Cl) .

Preparation Methods

Reaction of Low-Boiling Fractions with Methyltrichlorosilane

Low-boiling fractions from the direct process, rich in tetramethylsilane (TMS) and dimethylmonochlorosilane, react with methyltrichlorosilane (CH₃SiCl₃) at 300–400°C and 30–60 bar pressure in the presence of aluminum chloride (AlCl₃). TMS donates methyl groups to methyltrichlorosilane, forming this compound via:

(CH3)4Si+2CH3SiCl33(CH3)2SiCl2+by-products(\text{CH}₃)₄\text{Si} + 2\text{CH}₃\text{SiCl}₃ \rightarrow 3(\text{CH}₃)₂\text{SiCl}₂ + \text{by-products}

Gas chromatography of the crude product reveals 58.3% dimethyldichlorosilane and 32.8% unreacted methyltrichlorosilane , with minor amounts of methyldichlorosilane (2.0%) and hydrocarbons (1.7%). The high-boiling residue (20% of the product) is hydrolyzed into inert solids.

Catalytic Systems and Process Parameters

Key parameters include:

  • Catalyst : AlCl₃ (1–5 wt% of reaction mixture)

  • Residence time : 0.3–3 hours in continuous reactors

  • Pressure : 30–60 bar to suppress volatilization of low-boiling silanes

Batch processes yield lower selectivity due to side reactions, whereas continuous systems in autoclave cascades improve throughput and purity.

Redistribution Reactions of Chlorosilanes

Redistribution equilibria between chlorosilanes offer a versatile route to mixed-substituted silanes. For example, combining trimethylchlorosilane (Me₃SiCl) and methyldichlorosilane (MeSiHCl₂) in a 1:1 molar ratio at 150–200°C with AlCl₃ catalyzes the formation of this compound:

Me3SiCl+MeSiHCl2Me3Si–SiCl2Me+HCl\text{Me}₃\text{SiCl} + \text{MeSiHCl}₂ \rightarrow \text{Me}₃\text{Si–SiCl}₂\text{Me} + \text{HCl}

The reaction favors disilane formation under neat conditions (no solvent) and achieves 70–80% conversion within 4–6 hours. Excess HCl removal via nitrogen purging shifts the equilibrium toward the product.

Nickel-Catalyzed Disproportionation of Disilanes

High-boiling residues from the direct process contain disilanes like 1,1,2,2-tetrachlorodimethyldisilane. US4059608A discloses a nickel-catalyzed disproportionation method to cleave disilanes into monosilanes. For instance:

Cl2MeSi–SiMeCl2Ni catalyst2Me3SiCl+by-products\text{Cl}₂\text{MeSi–SiMeCl}₂ \xrightarrow{\text{Ni catalyst}} 2\text{Me}₃\text{SiCl} + \text{by-products}

Reaction conditions:

  • Catalyst : Nickel supported on alumina (2–5 wt%)

  • Temperature : 250–300°C

  • Hydrogen co-feed : 10–20 mol% to suppress coke formation

This method converts >90% of disilanes into monosilanes, with this compound isolated via fractional distillation.

Industrial-Scale Process Optimization

Continuous vs. Batch Reactors

Continuous systems (e.g., autoclave cascades) outperform batch reactors by maintaining steady-state conditions, reducing side reactions, and improving yield consistency. For example, a two-autoclave cascade operating at 56 bar and 350°C achieves 80% monomeric silane yield with a residence time of 3 hours.

By-Product Management

High-boiling residues from this compound synthesis are typically hydrolyzed to form inert silica-based solids. Alternatively, catalytic recycling methods convert these residues into usable siloxanes or chlorosilanes.

Comparative Analysis of Preparation Methods

MethodCatalystTemperature (°C)Pressure (bar)Yield (%)Key By-Products
Rochow-Muller By-ProductAlCl₃300–40030–6058.3Methyldichlorosilane
RedistributionAlCl₃150–200Ambient70–80HCl, polysilanes
Nickel DisproportionationNi/Al₂O₃250–3005–10>90Light chlorosilanes

Q & A

Q. What frameworks support robust structure-property relationship studies for this compound?

  • Methodology : Use multivariate regression analysis to correlate structural descriptors (e.g., Hammett constants, Taft parameters) with experimental properties (e.g., thermal stability, reactivity). Validate models using leave-one-out cross-validation (LOOCV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.